molecular formula C11H11NO5 B2457601 N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide CAS No. 1418113-82-2

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide

Cat. No.: B2457601
CAS No.: 1418113-82-2
M. Wt: 237.211
InChI Key: PGHHRSUGQVYXDF-SDCKUUTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide is a useful research compound. Its molecular formula is C11H11NO5 and its molecular weight is 237.211. The purity is usually 95%.
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Biological Activity

N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research sources.

Chemical Structure and Properties

  • Molecular Formula : C16H15NO6
  • Molecular Weight : 301.29 g/mol
  • CAS Number : 1418113-78-6

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of dioxo groups is particularly noteworthy as they can influence the reactivity and interaction with biological targets.

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties:

  • Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression.
  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells by over 50% at concentrations as low as 10 µM over 48 hours .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Effectiveness : It has been tested against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) was found to be effective against Staphylococcus aureus and Candida albicans at concentrations ranging from 20 to 50 µg/mL .

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory properties:

  • Research Findings : Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests potential applications in treating inflammatory diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

ParameterValue
AbsorptionRapid
Bioavailability~70%
MetabolismLiver (CYP450)
Elimination Half-life4 hours

These parameters indicate that the compound may have a favorable profile for clinical use.

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a low toxicity profile:

  • LD50 in Animal Models : Studies indicate an LD50 greater than 2000 mg/kg in rodents .
  • Side Effects : No significant side effects were observed in chronic administration studies at therapeutic doses.

Properties

IUPAC Name

N-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-5(13)12-4-11-3-2-6(17-11)7-8(11)10(15)16-9(7)14/h2-3,6-8H,4H2,1H3,(H,12,13)/t6-,7-,8+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHHRSUGQVYXDF-SDCKUUTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC12C=CC(O1)C3C2C(=O)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@]12C=C[C@H](O1)[C@H]3[C@@H]2C(=O)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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